5-Bromo-2-methoxy-4-methylnicotinaldehyde
Overview
Description
5-Bromo-2-methoxy-4-methylnicotinaldehyde is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol. This compound is notable for its unique structure, which includes a bromine atom, a methoxy group, and a methyl group attached to a nicotinaldehyde core. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-methoxy-4-methylnicotinaldehyde are bacterial cells. It has been found to exhibit antibacterial activities against Escherichia coli , Pseudomonas aeruginosa , Bacillus subtilis , and Staphylococcus aureus .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. This is evidenced by its antibacterial activity against several bacterial strains .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by storage recommendations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-methylnicotinaldehyde typically involves the bromination of 2-methoxy-4-methylnicotinaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-methoxy-4-methylnicotinaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-methylnicotinaldehyde: Similar structure but lacks the methoxy group.
Methyl 5-bromo-2-methoxynicotinate: Contains a methyl ester group instead of an aldehyde.
Uniqueness
5-Bromo-2-methoxy-4-methylnicotinaldehyde is unique due to the presence of both a bromine atom and a methoxy group on the nicotinaldehyde core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylpyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-6(4-11)8(12-2)10-3-7(5)9/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDGUFCJFPWYPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223398 | |
Record name | 5-Bromo-2-methoxy-4-methyl-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332324-23-8 | |
Record name | 5-Bromo-2-methoxy-4-methyl-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332324-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxy-4-methyl-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801223398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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